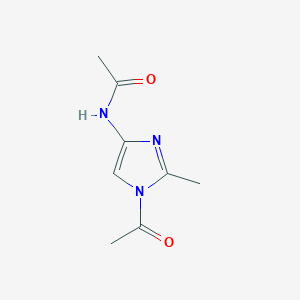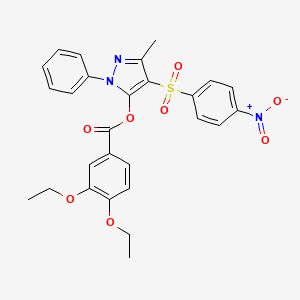
N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There have been a number of preparations published for the synthesis of imidazole-containing compounds . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .Molecular Structure Analysis
The molecular formula of “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is C8H11N3O2 . It contains an imidazole ring, which is a five-membered heterocyclic ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The average mass of “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” is 181.192 Da .Scientific Research Applications
N-acetylcysteine in Psychiatric and Neurological Disorders
N-acetylcysteine, a precursor of cysteine and glutathione, is primarily recognized for its role in treating paracetamol overdose and as a mucolytic. However, it's increasingly being explored for its potential in psychiatric and neurological disorders, due to its ability to modulate various neurological pathways, such as glutamate dysregulation, oxidative stress, and inflammation. Studies indicate its adjunctive use in reducing total and negative symptoms of schizophrenia and in mitigating cravings in substance use disorders. However, its effects on obsessive-compulsive and related disorders, mood disorders, and other neurological conditions like autism, Alzheimer's disease, and drug-induced neuropathy are still under investigation, necessitating further well-designed, larger trials (Ooi et al., 2018), (Deepmala et al., 2015), (Alves et al., 2021).
Utility in Heterocyclic Synthesis
2-cyano-N-(2-hydroxyethyl) acetamide, similar to N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide, serves as a crucial intermediate in synthesizing a variety of synthetically useful and novel heterocyclic systems. This denotes the chemical's importance in contributing to the synthesis of complex molecules, highlighting its utility in the field of medicinal and synthetic chemistry (Gouda et al., 2015).
Impact on Glutamatergic Dysfunction in Schizophrenia
Proton magnetic resonance spectroscopy studies point out the involvement of compounds like N-acetylaspartate in glutamatergic dysfunction in schizophrenia. Understanding these interactions can pave the way for developing neuroprotective agents that might alter the course of schizophrenia and other neurodegenerative disorders, indicating a potential role of N-acetylated compounds in neurotherapeutic interventions (Abbott & Bustillo, 2006).
Pharmacology and Clinical Utility
The pharmacological profile and clinical utility of N-acetylcysteine (NAC) have been reviewed across various conditions, affirming its role in increasing levels of glutathione, an endogenous antioxidant. While its oral administration is found to be safe and well-tolerated, the intravenous route poses certain risks. NAC's clinical utility extends to treating paracetamol overdose and shows promise in psychiatric disorders like schizophrenia and bipolar disorder, necessitating further exploration in these fields (Dodd et al., 2008), (Dodd et al., 2008).
Modulation of Neurochemical Actions
Modafinil (2-[(Diphenylmethyl) sulfinyl] acetamide), related to N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide, showcases a complex profile of neurochemical and behavioral effects, distinct from amphetamine. It influences various neurotransmitter systems, like catecholamines, serotonin, glutamate, GABA, orexin, and histamine. Its cognitive benefits and low abuse liability make it an interesting candidate for remediation of cognitive dysfunction in neuropsychiatric disorders (Minzenberg & Carter, 2008).
Future Directions
The future directions for “N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and imidazole-containing compounds occupy a unique position in heterocyclic chemistry .
properties
IUPAC Name |
N-(1-acetyl-2-methylimidazol-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-9-8(10-6(2)12)4-11(5)7(3)13/h4H,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URINBERYXARSMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C(=O)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-2-methyl-1H-imidazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2415074.png)
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2415075.png)


![N-(3-chloro-4-fluorophenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2415079.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)
![2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415083.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)



![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)